molecular formula C22H28N2O5 B2619718 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 924101-33-7

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No. B2619718
CAS RN: 924101-33-7
M. Wt: 400.475
InChI Key: PGWBJFDULZBDGQ-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide, also known as DMMEB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMMEB is a benzamide derivative that has been synthesized through a multi-step procedure, and its mechanism of action is still under investigation.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is still under investigation. However, studies have suggested that 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide may exert its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. In addition, 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide can induce oxidative stress in cancer cells, leading to cell death. 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has also been shown to modulate the expression of various genes involved in cancer cell proliferation and survival. In addition, 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly through its neuroprotective effects.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide also has some limitations, including its limited solubility in water and its potential toxicity in high doses.

Future Directions

There are several future directions for 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide research. One potential direction is to investigate the potential therapeutic applications of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide in animal models and humans. Additionally, further studies are needed to elucidate the mechanism of action of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide and to identify potential biomarkers of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide efficacy.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves several steps, including the reaction of 4-methoxyphenethylamine with 3,5-dimethoxybenzoyl chloride to form 3,5-dimethoxy-N-(4-methoxyphenethyl)benzamide. This intermediate is then reacted with morpholine and 4-(dimethylamino)pyridine to yield 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide. The purity of 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide exhibits anti-proliferative activity against various cancer cell lines, including breast, colon, and prostate cancer cells. 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has also been shown to inhibit the growth of glioblastoma cells, a type of brain tumor. In addition, 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has been investigated for its potential neuroprotective effects, as it has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-26-18-6-4-16(5-7-18)21(24-8-10-29-11-9-24)15-23-22(25)17-12-19(27-2)14-20(13-17)28-3/h4-7,12-14,21H,8-11,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWBJFDULZBDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide

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